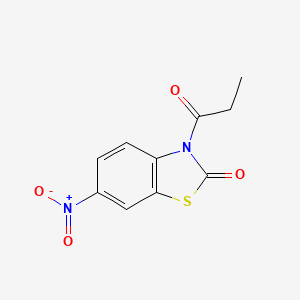
2-amino-4-cyclopropyl-6-phenyl-1,3-cyclohexadiene-1,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves reactions between specific nitriles and other reactive intermediates. For instance, one method includes the reaction of benzylidenemalononitrile with (1-cyclopropylethylidene)malononitrile, leading to compounds with structural similarities (Nesterov et al., 1989). Additionally, derivatives of 1-aminocyclohexene-2,4-dicarbonitriles have been synthesized through reactions involving α,β-unsaturated nitriles and benzyl cyanide, showcasing the versatility in synthetic approaches for related structures (Lorente et al., 1995).
Molecular Structure Analysis
The molecular structure of similar cyclohexadiene compounds reveals significant steric effects and bond length variations due to the cyclohexadiene core. X-ray structural data have shown increased C1-C6 and C5-C6 bond lengths, indicating the steric influence of the cyclohexadiene ring (Nesterov et al., 1989). This structural information is crucial for understanding the compound's reactivity and physical properties.
Chemical Reactions and Properties
The chemical reactivity of this class of compounds involves homolytic rupture of the weakest bond in the cyclohexadiene ring under external energy, leading to the formation of substituted dihydropyridines. This reactivity highlights the compound's potential for transformation into different chemical structures under specific conditions (Nesterov et al., 1989).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and structural transformation of similar compounds have been explored, highlighting the steric effects of cyclohexadiene rings and their potential for creating substituted dihydropyridines upon external energy deposition (Nesterov et al., 1989). This research demonstrates the complex reactions these compounds can undergo, influenced by their unique structures.
Photopolymerization Applications
- In the field of 3D printing and photopolymerization, derivatives of similar compounds have been investigated for their potential as photoinitiators. Novel 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives were proposed as photosensitizers for highly effective photoinitiating systems under soft irradiation conditions. These systems were applied in the radical polymerization of acrylates and the cationic photopolymerization of epoxides, showcasing their versatility in creating interpenetrated polymer networks and thiol-ene photopolymerization processes (Tomal et al., 2019).
Corrosion Inhibition
- The efficacy of 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles as corrosion inhibitors for mild steel in acidic conditions has been examined. Among the studied derivatives, specific compounds showed remarkable inhibition efficiency, suggesting their application in protecting metal surfaces against corrosion. Experimental and theoretical studies supported the adsorption of these compounds on the steel surface, indicating their potential as eco-friendly corrosion inhibitors (Verma et al., 2015).
Propriétés
IUPAC Name |
2-amino-4-cyclopropyl-6-phenylcyclohexa-1,3-diene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c18-9-15-13(11-4-2-1-3-5-11)8-14(12-6-7-12)16(10-19)17(15)20/h1-5,12-13H,6-8,20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWZQPMQUSGLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=C(C(C2)C3=CC=CC=C3)C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)
![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)



![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5524254.png)
